molecular formula C22H16N2O6 B4916083 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid CAS No. 70142-79-9

4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid

Cat. No.: B4916083
CAS No.: 70142-79-9
M. Wt: 404.4 g/mol
InChI Key: YMHCRCLTDUMGCW-UHFFFAOYSA-N
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Description

4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid is a sophisticated organic compound designed for advanced research and development. Its structure, featuring multiple aromatic rings, amide linkages, and terminal carboxylic acid groups, makes it a valuable building block in medicinal chemistry and materials science. The molecule's design is reminiscent of para-aminobenzoic acid (PABA), a known precursor in folate synthesis and a key scaffold in various pharmaceuticals . This structural similarity suggests potential as a core scaffold for developing novel therapeutic agents. Researchers can leverage this compound as a precursor for synthesizing complex molecules, including azole, diazole, and triazole derivatives, which have demonstrated significant biological activities in scientific studies . The terminal carboxylic acid groups provide versatile handles for further chemical modification via amidation or esterification, enabling the creation of targeted libraries for high-throughput screening . Its extended aromatic system may be of interest in the design of organic materials or as a linker in supramolecular chemistry. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[[4-[(4-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6/c25-19(23-17-9-5-15(6-10-17)21(27)28)13-1-2-14(4-3-13)20(26)24-18-11-7-16(8-12-18)22(29)30/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHCRCLTDUMGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288271
Record name 4,4'-[1,4-Phenylenebis(carbonylazanediyl)]dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70142-79-9
Record name NSC55155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-[1,4-Phenylenebis(carbonylazanediyl)]dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with 4-carboxybenzoyl chloride under controlled conditions to form the intermediate product. This intermediate is then further reacted with another molecule of 4-aminobenzoic acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism of action is believed to involve the modulation of cellular pathways and interactions with DNA, which may lead to apoptosis in cancer cells.

Antioxidant Properties
The compound has demonstrated antioxidant activity, effectively scavenging free radicals and thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with chronic diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition
Additionally, it has been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE can help increase levels of acetylcholine in the brain, potentially improving cognitive function .

Materials Science

Synthesis of Metal-Organic Frameworks (MOFs)
4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid serves as a ligand in the formation of metal-organic frameworks (MOFs). Its ability to form strong coordination bonds with metal ions makes it valuable in developing advanced materials for various applications, including catalysis and gas storage.

Nanocomposites
The compound's structural features facilitate its incorporation into nanocomposites, enhancing properties such as thermal stability and mechanical strength. These materials are being explored for use in electronics and environmental applications.

Biochemistry

Drug Delivery Systems
Due to its ability to interact with biological targets and form stable complexes with drugs, this compound is being investigated for use in drug delivery systems. Its structure allows for targeted delivery mechanisms that can improve therapeutic efficacy while minimizing side effects .

Biosensors Development
The compound's properties also lend themselves to the development of biosensors capable of detecting specific biomolecules. Its interaction with various biological substrates can be harnessed to create sensitive detection systems for clinical diagnostics.

Data Table: Biological Activities

Activity Type Description Reference
AnticancerInhibits proliferation of MCF-7 and HepG2 cell lines
AntioxidantScavenges free radicals, reducing oxidative stress
Enzyme InhibitionInhibits acetylcholinesterase (AChE), relevant for Alzheimer's treatment
AntimicrobialExhibits activity against various bacteria and fungi
AntidiabeticInhibits α-amylase and α-glucosidase activities

Case Study 1: Anticancer Properties

In a study published in Molecules, researchers synthesized derivatives of this compound and tested their anticancer efficacy against several cell lines. The results indicated that compounds derived from this compound exhibited significant cytotoxic effects, suggesting potential as novel anticancer agents .

Case Study 2: Drug Delivery Systems

A recent investigation explored the use of this compound in drug delivery systems targeting cancer cells. By conjugating it with chemotherapeutic agents, researchers achieved enhanced delivery efficiency and reduced systemic toxicity compared to conventional methods.

Mechanism of Action

The mechanism of action of 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid involves its ability to form strong coordination bonds with metal ions. This property allows it to act as a ligand in the formation of metal-organic frameworks (MOFs). The molecular targets and pathways involved include the coordination sites on metal ions and the functional groups on the compound .

Comparison with Similar Compounds

Sulfonamidobenzoic Acid Derivatives

Example Compounds :

  • 2-((4-(N-(4-Carboxyphenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid (4)
  • 4-(4-(2,5-dioxopyrrolidin-1-yl)phenylsulfonamido)benzoic acid (7a)

Key Differences :

  • Functional Groups : Sulfonamide (-SO₂NH-) vs. carbamoyl (-CONH-) linkages in the target compound.
  • Biological Activity: Both compounds 4 and 7a exhibit antiviral activity against Coxsackievirus B3 (IC₅₀: ~4 µM), attributed to sulfonamide-mediated capsid binding .
  • Polarity : Sulfonamides typically have higher acidity (pKa ~10) compared to carbamoyl groups, influencing solubility and pharmacokinetics.

Steroid 5α-Reductase Inhibitors

Example Compound: 4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid (4c)

  • Structure: Features a phenylaminocarbonyl (-NHCOC₆H₅) group instead of carbamoyl.
  • Activity : Potent inhibitor of human 5α-reductase type 2 (IC₅₀: 0.82 µM) . The phenyl group enhances hydrophobic interactions, whereas the target compound’s dual carboxylic acids may limit membrane permeability.

Thiosemicarbazide and Semicarbazide Derivatives

Example Compounds :

  • 4-[(Phenylcarbamoyl)amino]benzoic acid (2)
  • 4-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]benzoic acid (4)

Key Differences :

  • Functional Groups: Thiourea (-NHCSNH-) and thiazolidinone rings vs. carbamoyl linkages.
  • The target compound’s lack of sulfur-containing groups may reduce insecticidal potency but improve biocompatibility.

Retinoid Receptor Binders

Example Compounds : SR11203 and SR11217

  • Structure : Bulky hydrophobic substituents (e.g., tetramethylnaphthalene) attached to benzoic acid.
  • Activity: Retinoid X receptor (RXR) binders with antiproliferative effects in cervical carcinoma cells . The target compound’s linear, polar structure contrasts with these lipophilic analogs, suggesting divergent therapeutic targets.

Schiff Base Derivatives

Example Compound: 4-[(4-Carboxybenzylidene)amino]benzoic acid

  • Structure : Contains an imine (-CH=N-) linkage instead of carbamoyl.
  • Properties : Schiff bases are prone to hydrolysis, whereas the target compound’s carbamoyl bonds offer greater stability .

Structural-Activity Relationship (SAR) Analysis

Parameter Target Compound Sulfonamidobenzoic Acid (4) 5α-Reductase Inhibitor (4c) Thiosemicarbazide (2)
Core Structure Terephthaloyl-linked bis-carbamoyl Sulfonamide-phenyl-carbamoyl Phenylaminocarbonyl-benzoyl Thiourea-benzoyl
Key Functional Groups Carboxylic acid, carbamoyl Sulfonamide, carboxylic acid Phenylaminocarbonyl Thiourea, thiazolidinone
Molecular Weight (g/mol) 404.4 ~400 (estimated) ~350 (estimated) ~300 (estimated)
Biological Activity Potential coordination chemistry Antiviral (IC₅₀: ~4 µM) Enzyme inhibition (IC₅₀: 0.82 µM) Insecticidal
Polar Surface Area 133 ~120 ~100 ~90

Biological Activity

Overview

4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid, with the molecular formula C30H21N3O9, is a complex organic compound known for its diverse biological activities. This compound exhibits potential in various fields, including medicinal chemistry, materials science, and biochemistry. Its unique structure, characterized by multiple carboxyl and amide groups, facilitates interactions with biological targets and metal ions.

The biological activity of this compound is primarily attributed to its ability to form strong coordination bonds with metal ions, acting as a ligand in metal-organic frameworks (MOFs). This property enhances its application in drug delivery systems and biosensors. The interaction with biological targets often involves the modulation of enzymatic activities and cellular pathways.

Biological Activities

Research has demonstrated that this compound exhibits several key biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
  • Anticancer Properties : Studies indicate that it can inhibit the proliferation of various cancer cell lines, including MCF-7 and HepG2, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Enzyme Inhibition : It has been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment .

Data Table: Biological Activity Summary

Activity TypeTarget/EffectIC50/Activity LevelReference
AntioxidantFree radical scavengingModerate
AnticancerMCF-7 Cell Line3.0 µM
HepG2 Cell Line21.3 ± 4.1 µM
Enzyme InhibitionAcetylcholinesterase (AChE)K_i = 8.14 ± 0.65 µM
Proteasomal ActivityInduction of CT-L activitySignificant activation

Case Studies

  • Anticancer Activity : A study evaluated the effects of various benzoic acid derivatives on cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation, with a notable reduction in growth rates observed in treated MCF-7 cells compared to untreated controls .
  • Enzyme Inhibition Study : Research focused on the inhibition of AChE by this compound revealed competitive inhibition characteristics, suggesting its potential as a therapeutic agent for Alzheimer's disease .
  • Biosensor Development : The compound's ability to form stable complexes with metal ions has been exploited in developing biosensors for detecting specific biomolecules, enhancing sensitivity and specificity in clinical diagnostics.

Q & A

Basic Synthesis and Purification

Q: What are the optimal synthetic routes for preparing 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid, and how can purity be maximized? A: The compound is synthesized via sequential carbamoyl coupling reactions. A common method involves:

Reacting 4-aminobenzoic acid with 4-carboxybenzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) or CDI (1,1'-carbonyldiimidazole) in anhydrous DMF .

Intermediate purification via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to remove unreacted starting materials.

Final yield optimization requires pH-controlled reaction conditions (pH 7–8) to prevent hydrolysis of the carbamoyl group .

Analytical Characterization

Q: Which spectroscopic and chromatographic techniques are critical for confirming the structure of this compound? A: Key methods include:

  • 1H/13C NMR : To verify aromatic proton environments and carbamoyl/amide linkages (e.g., δ 10–12 ppm for carboxylic protons) .
  • HPLC-MS : For molecular weight confirmation (e.g., [M-H]⁻ ion at m/z 423) and purity assessment (>95% by reverse-phase C18 columns) .
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Biological Target Identification

Q: How can researchers identify potential biological targets for this compound? A: Advanced methods include:

  • Surface Plasmon Resonance (SPR) : Screen against protein libraries (e.g., viral capsid proteins) to detect binding affinities (KD values) .
  • X-ray Crystallography : Resolve co-crystal structures to map interactions (e.g., hydrogen bonding with active-site residues) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic binding parameters (ΔH, ΔS) .

Computational Modeling for Interaction Studies

Q: What computational strategies predict binding modes and stability? A: Use quantum mechanics/molecular mechanics (QM/MM) approaches:

DFT Optimization : Geometry optimization at B3LYP/6-31G* level to determine electrostatic potential surfaces .

Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., Coxsackievirus capsid proteins) .

MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns trajectories) .

Structure-Activity Relationship (SAR) Optimization

Q: How can substituent modifications enhance biological activity? A: Advanced SAR strategies involve:

  • Meta-Substitution : Introducing electron-withdrawing groups (e.g., -F, -Cl) to improve binding to hydrophobic pockets .
  • Carboxyl Bioisosteres : Replace -COOH with tetrazole or sulfonamide to enhance metabolic stability .
  • In Vitro Assays : Test derivatives against resistant viral strains (e.g., pleconaril-resistant Coxsackievirus B3) to identify low-µM inhibitors .

Solubility and Formulation Challenges

Q: How can poor aqueous solubility be addressed in experimental designs? A: Mitigation strategies include:

  • Co-solvent Systems : Use DMSO/PBS mixtures (<10% DMSO) for in vitro assays .
  • pH Adjustment : Solubilize via deprotonation at pH > 8 (pKa ~4.2 for carboxyl groups) .
  • Prodrug Derivatization : Esterify carboxyl groups (e.g., methyl esters) for improved cell permeability .

Addressing Data Contradictions in Biological Activity

Q: How to resolve discrepancies between in vitro potency and in vivo efficacy? A: Systematic approaches include:

  • Dose-Response Curves : Confirm IC50 values across multiple assays (e.g., plaque reduction vs. RT-qPCR) .
  • Metabolic Stability Tests : Use liver microsomes to identify rapid clearance issues .
  • Orthogonal Validation : Combine SPR, ITC, and crystallography to rule out assay artifacts .

Retinoid-like Activity Assessment

Q: Does this compound exhibit retinoid-like differentiation activity? A: Compare to retinoid benchmarks (e.g., retinoic acid) using:

  • HL-60 Cell Differentiation Assays : Measure CD11b expression via flow cytometry .
  • Transcriptional Activation : Luciferase reporters for RAR/RXR response elements .

Enzyme Inhibition Mechanisms

Q: How to determine if the compound acts as a competitive or non-competitive enzyme inhibitor? A: Use kinetic assays:

  • Lineweaver-Burk Plots : Vary substrate concentration with/without inhibitor to identify inhibition type .
  • IC50 Shift Analysis : Compare IC50 values under varying ATP/substrate levels (e.g., for kinases) .

Advanced Applications in Material Science

Q: Can this compound be used in supramolecular assemblies or metal-organic frameworks (MOFs)? A: Explore via:

  • Coordination Chemistry : Test with transition metals (e.g., Zn²⁺, Cu²⁺) for carboxylate-bridged networks .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (>250°C for MOF applications) .

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